4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide
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Overview
Description
4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide is an organosulfur compound with a benzene ring substituted with chlorine, methyl, sulfanyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with a thiol compound under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group replaces the chloride atom on the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzenesulfonamide
- 4-Chloro-2-methyl-6-sulfinylbenzene-1-sulfonamide
- 4-Chloro-2-methyl-6-sulfonylbenzene-1-sulfonamide
Uniqueness
4-Chloro-2-methyl-6-sulfanylbenzene-1-sulfonamide is unique due to the presence of both sulfanyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields .
Properties
CAS No. |
732301-40-5 |
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Molecular Formula |
C7H8ClNO2S2 |
Molecular Weight |
237.7 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO2S2/c1-4-2-5(8)3-6(12)7(4)13(9,10)11/h2-3,12H,1H3,(H2,9,10,11) |
InChI Key |
BYHIBJYEXMRESU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)S)Cl |
Origin of Product |
United States |
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